molecular formula C20H15FN4O2 B6493058 3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 955801-71-5

3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No.: B6493058
CAS No.: 955801-71-5
M. Wt: 362.4 g/mol
InChI Key: DRTPLGBEYSKDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a small-molecule compound featuring a benzamide scaffold linked to a 6-methoxy-substituted imidazo[1,2-b]pyridazine core. The imidazo[1,2-b]pyridazine moiety is a bicyclic heterocycle known for its role in kinase inhibition and therapeutic applications in oncology. The 3-fluorobenzamide group and methoxy substitution at position 6 of the imidazo[1,2-b]pyridazine are critical for modulating solubility, target binding affinity, and metabolic stability.

Properties

IUPAC Name

3-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)13-5-7-16(8-6-13)22-20(26)14-3-2-4-15(21)11-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTPLGBEYSKDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl core and subsequent functionalization. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is typically carried out in the presence of a palladium catalyst and a base under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki-Miyaura coupling process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with potentially enhanced properties.

Biology

In biological research, 3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is investigated for its interactions with various biological macromolecules. It may act as a biochemical probe , helping to elucidate biological pathways and mechanisms.

Medicine

The compound shows promise in therapeutic applications , particularly in oncology and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various conditions, including cancer.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance:

  • A study published in Molecular Biology of the Cell highlights how imidazo[1,2-b]pyridazine derivatives can inhibit adaptor-associated kinase 1 (AAK1), which plays a role in synaptic vesicle recycling and receptor-mediated endocytosis .
  • Another investigation into the pharmacological properties of related compounds suggests their potential as anti-cancer agents through targeted inhibition of signaling pathways essential for tumor growth .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazinyl moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide with structurally or functionally related compounds, focusing on structural variations, biological targets, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Target / Application Key Data Reference ID
This compound Imidazo[1,2-b]pyridazine - 6-methoxy on imidazo ring
- 3-fluoro on benzamide
~398.34* Likely kinase inhibitor Not explicitly reported
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide Imidazo[1,2-b]pyridazine - 6-methoxy on imidazo ring
- 3,4-difluoro and 2-fluoro on phenyl
398.34 Not reported Monoisotopic mass: 398.099 g/mol
Ponatinib (AP24534) Imidazo[1,2-b]pyridazine - Ethynyl linker
- 4-methylpiperazine and trifluoromethyl on phenyl
569.02 Bcr-Abl, FGFR, PDGFR inhibitors; CML/ALL FDA-approved; IC50: 0.37 nM (Bcr-Abl)
Capmatinib Imidazo[1,2-b][1,2,4]triazine - Quinoline-6-ylmethyl substituent
- 2-fluoro-N-methylbenzamide
412.43 c-Met inhibitor; NSCLC FDA-approved; IC50: 0.13 nM (c-Met)
Compound 76 Imidazo[1,2-b]pyridazine - Cyclopropyl at position 6
- 4-(2-trifluoromethylphenyl)piperidin-1-yl
Not reported Retinol-binding protein antagonist Purity: 99.2% (HPLC)
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine - 8-methyl, 2-phenyl on imidazo ring
- 4-fluorobenzamide
345.37 Not reported MDL number: MFCD01186469

*Calculated based on ’s analog with similar structure.

Key Comparisons

Core Heterocycle Variations Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine: The target compound and ponatinib share the imidazo[1,2-b]pyridazine core, which enhances π-π stacking in kinase active sites. Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-b][1,2,4]triazine: Capmatinib’s triazine core increases hydrogen-bonding capacity, contributing to its high c-Met selectivity compared to pyridazine-based compounds .

Substituent Effects

  • Methoxy Group : The 6-methoxy group in the target compound likely improves solubility and metabolic stability, analogous to ponatinib’s 4-methylpiperazine substituent, which enhances bioavailability .
  • Fluorine Positioning : The 3-fluoro substitution on benzamide minimizes off-target interactions compared to 3,4-difluoro analogs (), which may exhibit higher lipophilicity and metabolic lability .

Biological Activity Ponatinib’s ethynyl linker and trifluoromethyl group confer pan-kinase inhibition, whereas the target compound’s simpler structure may limit its target spectrum but reduce toxicity risks . Compound 76’s cyclopropyl substituent enhances rigidity and retinol-binding protein antagonism, highlighting the role of aliphatic groups in modulating non-kinase targets .

Synthetic and Analytical Challenges

  • Fluorine-rich analogs (e.g., ) pose NMR interpretation challenges due to overlapping aromatic signals, necessitating advanced techniques like 2D-COSY for structural validation .
  • High purity (>96%) in imidazo[1,2-b]pyridazine derivatives () is achieved via optimized silica gel chromatography, contrasting with capmatinib’s industrial-scale synthetic routes .

Biological Activity

3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure features a benzamide core with specific substitutions that may influence its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H15FN4O2, with a molecular weight of approximately 362.36 g/mol. The presence of the fluorine atom and the methoxy group are critical in modulating the compound's biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H15FN4O2
Molecular Weight362.36 g/mol
CAS Number955801-71-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that lead to changes in cellular signaling pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest potential inhibitory effects on certain kinases and enzymes involved in inflammatory and cancerous processes .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine moiety appears to enhance the compound's affinity for its targets. Additionally, the fluorine substitution at the 3-position of the benzamide core may influence lipophilicity and binding characteristics, potentially improving bioavailability and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs, providing insights into potential therapeutic applications:

  • Inhibitory Effects on Sphingomyelinase : A study highlighted a related imidazo[1,2-b]pyridazine derivative that demonstrated significant inhibition of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases. The findings suggest that similar compounds could be effective in treating conditions like Alzheimer's disease .
  • Anticancer Activity : Compounds with structural similarities have shown promise as anticancer agents. For instance, certain derivatives exhibited potent cytotoxicity against various cancer cell lines, indicating that modifications to the imidazo[1,2-b]pyridazine structure could enhance anticancer properties .
  • Inflammatory Response Modulation : Research on benzamide derivatives has indicated their potential to modulate inflammatory responses through inhibition of specific signaling pathways. This suggests that this compound may possess similar anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via coupling reactions between imidazopyridazine intermediates and fluorobenzamide derivatives. For example, analogous methods involve:

  • Reacting 6-methoxyimidazo[1,2-b]pyridazine with 4-aminophenyl derivatives under Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling conditions .
  • Characterization of intermediates via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, FT-IR, and LC-MS to confirm regiochemistry and purity .
    • Key Considerations : Monitor reaction progress using TLC/HPLC and optimize catalyst systems (e.g., Pd-based catalysts) for coupling efficiency.

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (19F^{19} \text{F}-NMR) and methoxy/methylene protons (1H^1 \text{H}-NMR) to verify substituent positions .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns for halogenated byproducts .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm. Retention times can be compared to standards .

Q. How can researchers troubleshoot low yields during the final amidation step?

  • Methodology :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .
  • Activating Agents : Employ carbodiimides (e.g., EDC/HOBt) or coupling reagents like HBTU to improve amide bond formation .
  • Temperature Control : Heat reactions to 80–100°C for 12–24 hours under inert atmosphere to drive completion .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?

  • Methodology :

  • Core Modifications : Introduce substituents (e.g., trifluoromethyl, cyclopropyl) at the imidazopyridazine 6-position to improve target binding .
  • Linker Optimization : Replace methoxy groups with pyrrolidine/morpholine to modulate lipophilicity and solubility .
  • SAR Analysis : Test derivatives in enzymatic assays (e.g., kinase inhibition) and correlate substituent effects with IC50_{50} values .

Q. How can crystallography resolve contradictions in computational docking studies for target binding?

  • Methodology :

  • Crystal Structure Determination : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for phase solving and refinement .
  • Data Interpretation : Compare experimental electron density maps with docking poses to validate hydrogen bonding/π-π interactions .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

  • Methodology :

  • ADME Studies : Administer radiolabeled 14C^{14} \text{C}-compound orally to rodents; quantify plasma/tissue distribution via LC-MS/MS .
  • Efficacy Models : Use xenograft models (e.g., BCR-ABLT315I^{T315I}-transfected Ba/F3 cells) to assess tumor regression and survival .

Q. How can metabolic instability issues be addressed during preclinical development?

  • Methodology :

  • Metabolite Identification : Incubate the compound with liver microsomes and characterize Phase I/II metabolites via UPLC-QTOF-MS .
  • Structural Stabilization : Introduce deuterium at labile positions (e.g., methoxy groups) or block metabolic hotspots with halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.